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Compound of Interest |

Compound Name: L-(+)-Tartaric acid
CAS No.: 144814-09-5
Cat. No.: B116222
. J

Executive Summary: The ISO vs. Pharmacopeial
Landscape

For researchers and formulation scientists, "ISO Standard" is often a misnomer when applied
to food additives like L-(+)-Tartaric Acid. Unlike industrial chemicals defined by ISO product
specifications, food additives are primarily regulated by JECFA (FAO/WHO), FCC (Food
Chemicals Codex), and Pharmacopeias (USP/EP).

The Ciritical Distinction:

e |SO 9001/22000: Refers to the manufacturing quality management system, not the chemical
purity itself.

e |ISO 6353-2 (R33): Defines Analytical Reagent (AR) grade tartaric acid. This is often purer
than food grade but lacks the specific heavy metal/biological safety limits required for
food/pharma.

e OIV (International Organisation of Vine and Wine): The de facto global standard for tartaric
acid in winemaking, strictly mandating the L-(+) isomer.

This guide objectively compares L-(+)-Tartaric Acid against its synthetic racemic counterpart
(DL-Tartaric Acid) and functional alternatives (Citric, Malic), grounding the analysis in verifiable
experimental data.
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Regulatory & Quality Framework

The following table contrasts the "ISO Reagent" standard against the primary food/pharma
standards. Note that for drug development, ISO 6353 is insufficient; USP/EP compliance is

mandatory.
ISO 6353-2
(R33) FCC /JECFA USP /EP
Parameter . (E334) (Food (Pharma Relevance
(Analytical
Grade) Grade)
Reagent)
Assay >99.5% >99.7% 99.7% — 100.5% Purity baseline.
Critical:
- ) Not always S
Specific Rotation fied +12.0° to +13.0° +12.0° to +12.8° Distinguishes L-
specifie
P (+) from DL form.
Pass Test (Limit Pass Test (Limit Toxicity control
Oxalates < 0.05%
~0.01%) ~0.01%) (renal safety).
Inorganic
Sulfated Ash < 0.02% <0.1% <0.1% , _
impurity load.[1]
< 0.0005% (as .
Heavy Metals Pb) < 2 mg/kg (Pb) <10 ppm Patient safety.[2]
) Chemical ) Excipient / API
Primary Use ) Food Acidulant ]
Analysis Synthesis

Functional Performance Comparison
L-(+) vs. DL-Tartaric Acid (Synthetic)

The most common adulterant or lower-cost alternative is DL-Tartaric Acid (racemic mixture).
While chemically similar, their physical properties differ drastically, affecting solubility and
stability in formulation.
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L-(+)-Tartaric Acid

DL-Tartaric Acid

. Impact on
Property (Natural/lFermented (Synthetic _
. Formulation
) Racemic)
o Winemaking by- Maleic anhydride "Natural" labeling
Origin

product (lees)

oxidation

claims.

Optical Rotation

Dextrorotatory (+)

Inactive (0°)

L-(+) is required for
chiral resolution in

drug synthesis.

Solubility (20°C)

~139 g /100 mL

~20.6 g/ 100 mL

DL form precipitates
easily; risky for high-

conc syrups.

DL has higher lattice

Melting Point 168-170°C 206°C energy (lower
solubility).
L-(+) cakes faster;
Hygroscopicity Moderate Low requires anti-caking

agents.

Sensory Profile: Tartaric vs. Citric vs. Malic

In taste masking and food sensory science, the "acid profile” is defined by Onset (Attack) and

Duration (Linger).

 Citric Acid: Fast attack, sharp spike, rapid decay. "Fresh" but can be harsh.

e Malic Acid: Slow attack, long smooth linger. "Fruity" (blends with sweeteners).

e Tartaric Acid: Hard, dry, astringent. Enhances fruit flavors (grape/berry) but adds a "rough”

mouthfeel.

Visualization: Sensory Perception Timeline

The following diagram illustrates the temporal sensory difference, critical for matching an

acidulant to a flavor profile.
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Sensory Dynamics

Citric = High Intensity, Short Duration

Malic = Low Intensity, Long Duration | | . . Citric Acid

Tartaric = High Intensity, Astringent Impact (Sharp Spike, Fast Decay)

Delayed
Taste Onset (t=0) (;:::
Onset
L-Tartaric Acid

(Dry, Astringent, Medium Decay)

Malic Acid
(Smooth Build, Long Linger)

; Aftertaste / Mouthfeel

Dry/Chalky Feel

Click to download full resolution via product page

Figure 1: Temporal sensory profile comparing the "spike" of Citric acid, the "linger" of Malic
acid, and the "dryness" of Tartaric acid.[2][3][4][5][6][71[8][9]

Experimental Protocol: Self-Validating Identification

Trustworthiness in sourcing requires verifying that your "L-Tartaric Acid" is not the cheaper
synthetic DL-form. The Specific Optical Rotation test is the gold standard self-validating
mechanism.

Protocol 1: Specific Rotation (Distinguishing L from DL)

Objective: Confirm the stereochemistry of the sample. DL-Tartaric acid will show 0° rotation.
Reagents:

o Sample (Tartaric Acid)[2][10][6][8][11][12][13][14]

o Distilled Water (COz-free)

Methodology:

o Preparation: Weigh accurately 10.0 g of the sample (previously dried at 105°C for 3 hours).
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» Dissolution: Dissolve in CO2z-free water and dilute to exactly 50 mL in a volumetric flask (20%
w/v solution).

e Measurement:
o Equilibrate sample to 20°C £ 0.5°C.
o Filla 2-dm (200 mm) polarimeter tube.
o Measure the optical rotation (
) at 589 nm (Sodium D line).
 Calculation:

o = observed rotation
o = path length in dm (2)

o = concentration in g/100mL (20)
Acceptance Criteria:
e L-(+)-Tartaric Acid:

to

e DL-Tartaric Acid:
(Optical Inactivity)

o Deviation: Values outside this range indicate impurities or meso-tartaric acid contamination.

Protocol 2: Oxalate Limit Test (Safety Validation)

Objective: Ensure toxic oxalate impurities (common in production) are below limits (<100 ppm).
Methodology:

o Sample Solution: Dissolve 1.0 g of sample in 10 mL water.
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e Neutralization: Add Ammonia TS (Test Solution) until neutral (pH ~7.0).
e Precipitation: Add 1 mL of Calcium Sulfate TS.
e Observation:

o Pass: No turbidity is produced within 15 minutes.

o Fail: Turbidity indicates Calcium Oxalate precipitation.

o Note: Calcium Tartrate precipitates slowly; Calcium Oxalate precipitates immediately. This
kinetic difference validates the test.

Analytical Workflow Diagram

This flowchart guides the researcher through the decision process of verifying L-(+)-Tartaric
Acid quality using ISO/Pharmacopeial logic.
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Figure 2: Quality Control Decision Tree for verifying L-(+)-Tartaric Acid identity and safety.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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